molecular formula C24H56N6 B12570254 N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine CAS No. 195326-71-7

N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine

Cat. No.: B12570254
CAS No.: 195326-71-7
M. Wt: 428.7 g/mol
InChI Key: LUKFNHHRTVQFIS-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a butane-1,4-diamine core with four 3-(dimethylamino)propyl groups attached to the nitrogen atoms. It is often used in various chemical and industrial processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The compound’s multiple dimethylamino groups allow it to form stable complexes with metal ions and other molecules, facilitating catalytic processes and enhancing reactivity. The pathways involved often include coordination chemistry and nucleophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler analogue with similar reactivity but fewer functional groups.

    N,N,N’,N’-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: Another complex diamine with different substituents, leading to varied applications.

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine stands out due to its multiple dimethylamino groups, which provide enhanced reactivity and versatility in various chemical processes. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

195326-71-7

Molecular Formula

C24H56N6

Molecular Weight

428.7 g/mol

IUPAC Name

N,N,N',N'-tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C24H56N6/c1-25(2)15-11-21-29(22-12-16-26(3)4)19-9-10-20-30(23-13-17-27(5)6)24-14-18-28(7)8/h9-24H2,1-8H3

InChI Key

LUKFNHHRTVQFIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CCCCN(CCCN(C)C)CCCN(C)C)CCCN(C)C

Origin of Product

United States

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